![molecular formula C16H16N2O4S B12158805 5-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12158805.png)
5-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
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Overview
Description
5-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of furan-2-carboxylic acid hydrazide with thiophene-3-carboxaldehyde to form the intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .
Scientific Research Applications
5-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being investigated for their potential use as anti-inflammatory and analgesic agents.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells. The compound’s anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 5-furan-2-yl [1,3,4]oxadiazole-2-thiol
- 5-furan-2-yl-4H [1,2,4]-triazole-3-thiol
Uniqueness
What sets 5-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid apart from similar compounds is its unique combination of furan, thiophene, and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows for a broader range of applications and potentially more potent biological activities .
Properties
Molecular Formula |
C16H16N2O4S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-[3-(furan-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H16N2O4S/c19-15(4-1-5-16(20)21)18-13(14-3-2-7-22-14)9-12(17-18)11-6-8-23-10-11/h2-3,6-8,10,13H,1,4-5,9H2,(H,20,21) |
InChI Key |
OQIGFBWERFHRDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CSC=C2)C(=O)CCCC(=O)O)C3=CC=CO3 |
Origin of Product |
United States |
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